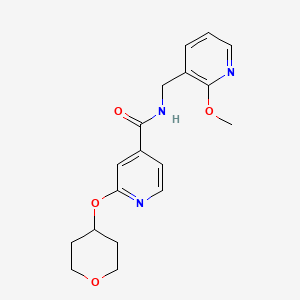

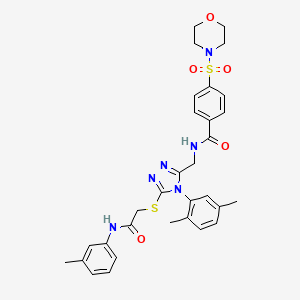

![molecular formula C23H24ClN3O3S B2410979 6-Ethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215793-13-7](/img/structure/B2410979.png)

6-Ethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-Ethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. Pyridine is a planar molecule that follows Huckel’s criteria for aromaticity . It is similar to benzene, with an N-atom replacing one of the C-H groups . The specific compound you mentioned likely has a complex three-dimensional structure due to the presence of multiple functional groups and a large number of atoms. Unfortunately, the exact molecular structure analysis for this compound is not available in the search results.科学的研究の応用

Antimycobacterial Potential

- The compound, as part of a group of tetrahydrothieno[2,3-c]pyridine-3-carboxamides, has shown significant promise in the treatment of tuberculosis. A related compound was identified as notably potent against Mycobacterium tuberculosis (MTB), demonstrating higher activity than several standard drugs and exhibiting no cytotoxicity at certain concentrations. This highlights its potential as an effective antimycobacterial agent (Nallangi et al., 2014).

Antibacterial Activity

- Another study explored the synthesis of various tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues, which were tested for their antibacterial properties. These compounds effectively inhibited the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli, though not Bacillus subtilis. The relationship between the compounds' electronic structure and their biological activity was also examined, offering insights into their antibacterial efficacy (Doshi et al., 2015).

Heterocyclic Synthesis

- The compound is part of a class of substances used in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. For instance, derivatives of this compound have been employed to create fused pyridothienopyrimidines, offering a wealth of possibilities for developing new therapeutic agents with diverse biological activities (Ahmed, 2003).

Inhibitor Development for Tuberculosis

- In tuberculosis research, derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been developed as inhibitors targeting Mycobacterium tuberculosis pantothenate synthetase. This approach, utilizing molecular hybridization from known antimycobacterial leads, has led to compounds with significant inhibitory activity against MTB and non-cytotoxic properties, offering potential pathways for new TB treatments (Samala et al., 2014).

Anticancer Applications

- Although detailed studies specific to 6-Ethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride in cancer are not available, related compounds in the tetrahydrothieno[2,3-c]pyridine class have been investigated for their potential anticancer properties. These studies contribute to the broader understanding of the compound's therapeutic potential (Temple et al., 1983).

特性

IUPAC Name |

6-ethyl-2-[(3-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3S.ClH/c1-2-26-12-11-18-19(14-26)30-23(20(18)21(24)27)25-22(28)15-7-6-10-17(13-15)29-16-8-4-3-5-9-16;/h3-10,13H,2,11-12,14H2,1H3,(H2,24,27)(H,25,28);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNSTTAYANCDEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

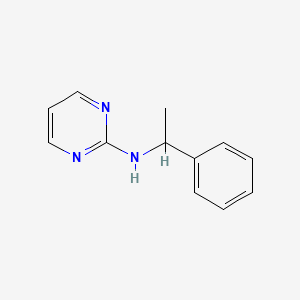

![8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2410899.png)

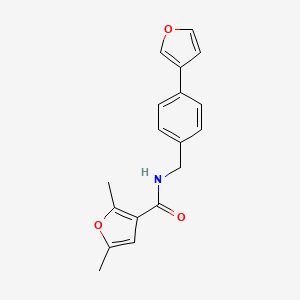

![Ethyl 5-[(2-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate](/img/structure/B2410901.png)

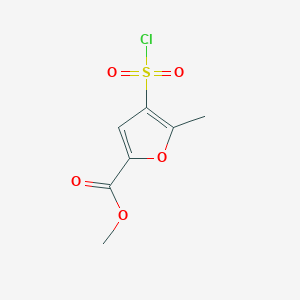

![Ethyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2410904.png)

![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2410905.png)

![4-chloro-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2410913.png)

![N-(3,4-difluorophenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2410917.png)